(2-Oxo-azepan-1-yl)acetaldehyde

Description

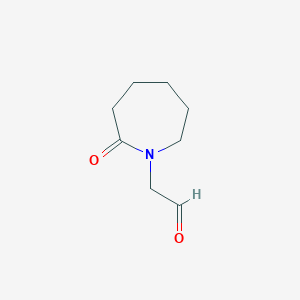

(2-Oxo-azepan-1-yl)acetaldehyde is a specialized organic compound featuring a seven-membered azepane ring with a ketone group at the 2-position and an acetaldehyde moiety (-CH₂CHO) attached to the nitrogen atom. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol. The compound combines the reactivity of an aldehyde group with the structural rigidity of a cyclic lactam (azepanone), making it of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-(2-oxoazepan-1-yl)acetaldehyde |

InChI |

InChI=1S/C8H13NO2/c10-7-6-9-5-3-1-2-4-8(9)11/h7H,1-6H2 |

InChI Key |

QUKUKIRIJHOOCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N(CC1)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aldehyde Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| (2-Oxo-azepan-1-yl)acetaldehyde | C₇H₁₁NO₂ | 157.17 | Aldehyde, cyclic ketone | Seven-membered lactam ring + aldehyde |

| Acetaldehyde | C₂H₄O | 44.05 | Aldehyde | Simplest aldehyde (CH₃CHO) |

| 2-(2-Chlorophenyl)acetaldehyde | C₈H₇ClO | 154.59 | Aldehyde, aryl chloride | Aromatic ring with Cl substituent |

| (2-Oxo-azepan-1-yl)-acetic acid | C₈H₁₃NO₃ | 171.20 | Carboxylic acid, cyclic ketone | Azepanone + acetic acid moiety |

Key Observations :

- The seven-membered lactam ring in this compound introduces steric hindrance and polarizability, distinguishing it from simpler aldehydes like acetaldehyde .

- Compared to aromatic analogs (e.g., 2-(2-chlorophenyl)acetaldehyde), the absence of an aromatic ring reduces conjugation effects but enhances solubility in polar solvents .

Physicochemical Properties

Boiling Points and Chromatographic Behavior

- Acetaldehyde has a low boiling point (20.2°C) due to its small size and lack of strong intermolecular forces. In contrast, this compound likely has a significantly higher boiling point due to its larger molecular weight and hydrogen-bonding capacity (amide and aldehyde groups) .

- In gas chromatography (GC), retention times are influenced by boiling points and polarity. For example, 2-chloro-2-phenylacetaldehyde (boiling point ~210–215°C) elutes earlier than its structural isomers due to lower molecular weight, suggesting that this compound would exhibit longer retention times than acetaldehyde but shorter than bulkier aromatic aldehydes .

Reactivity and Stability

- Cyclic Lactam Influence: The 2-oxoazepane ring stabilizes the compound via intramolecular hydrogen bonding, reducing its volatility compared to non-cyclic aldehydes. This stability is comparable to that of pyrrolidone derivatives but less pronounced than in fully aromatic systems .

Research Findings and Challenges

- Environmental Correlations : Oxygenated volatile organic compounds (VOCs) like acetaldehyde and acetone exhibit poor predictive correlations (R² < 0.35) in marine environments, suggesting that this compound’s environmental behavior may also be complex and source-dependent .

- Analytical Challenges : Structural isomers (e.g., chlorophenylacetaldehydes) require high-resolution GC-MS for differentiation, implying similar challenges in characterizing this compound .

- Data Gaps : Direct experimental data on the compound’s toxicity, solubility, and stability are scarce, necessitating further studies to validate inferred properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.